(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone is a chemical compound with a complex structure, often studied for its potential applications in various fields such as chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone typically involves multiple steps, starting with the preparation of the precursor molecules. The initial step often includes the synthesis of 4-chlorobenzo[d]thiazole and 2,5-dimethylfuran-3-yl methanone separately. These precursor molecules are then subjected to a series of reactions, including nucleophilic substitution and condensation reactions, under controlled conditions to yield the final compound. The reaction conditions often involve the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or potassium carbonate to facilitate the reactions.
Industrial Production Methods
For industrial production, the synthetic routes are optimized to maximize yield and minimize costs. This often involves scaling up the reaction volumes, improving reaction efficiencies through the use of continuous flow reactors, and employing automated systems for precise control over reaction parameters. Industrial methods also focus on minimizing waste and ensuring environmental safety by using green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: : It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions can be carried out using reagents such as sodium borohydride.
Substitution: : Halogenation or other substitution reactions can be performed using reagents like halogens or alkyl halides.
Common Reagents and Conditions
Oxidation: : Commonly performed in acidic or basic media at elevated temperatures.
Reduction: : Typically carried out in alcoholic solvents under reflux conditions.
Substitution: : Conducted at room temperature or slightly elevated temperatures in the presence of a catalyst.
Major Products
The major products of these reactions vary depending on the reaction conditions and reagents used. For instance, oxidation might lead to the formation of carboxylic acids, while reduction could yield alcohols. Substitution reactions often result in halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology
In biological research, (4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone is investigated for its potential biological activities, such as enzyme inhibition or receptor binding, which could lead to the development of new therapeutic agents.
Medicine
The compound is of interest in medicinal chemistry for its potential pharmacological properties. Studies are conducted to evaluate its efficacy and safety as a drug candidate for treating various diseases.
Industry
In the industrial sector, it is explored for applications in material science, including the development of novel polymers or advanced materials with specific properties.
Mechanism of Action
Molecular Targets and Pathways
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The precise mechanism of action involves binding to these targets, leading to the modulation of biological pathways. This can result in the inhibition or activation of certain cellular processes, which underlies its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
(4-((4-Bromobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone
(4-((4-Methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone
Uniqueness
This compound holds significant promise across various fields due to its versatile chemical properties and potential applications in scientific research and industry. Further studies are essential to fully elucidate its mechanisms and harness its capabilities.
Properties
IUPAC Name |
[4-[(4-chloro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]-(2,5-dimethylfuran-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3S/c1-11-10-14(12(2)24-11)18(23)22-8-6-13(7-9-22)25-19-21-17-15(20)4-3-5-16(17)26-19/h3-5,10,13H,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFZJYKZRBACGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)OC3=NC4=C(S3)C=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.